molecular formula C16H14ClNO2 B5733258 N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide

N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5733258
M. Wt: 287.74 g/mol
InChI Key: MVFSXPXYBOEDKA-JXMROGBWSA-N
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Description

N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMA is a member of the acrylamide family and is synthesized through a multistep process involving various reagents and solvents.

Scientific Research Applications

N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Several studies have reported that N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation and cell cycle arrest.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest at the G2/M phase and to activate the apoptotic pathway in cancer cells. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has also been reported to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to modulate the expression of several genes involved in cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. However, the synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is complex and requires several purification steps, which can be time-consuming and expensive. In addition, further studies are needed to determine the optimal dosage and administration route of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, as well as its potential side effects.

Future Directions

There are several potential future directions for N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide research. One area of interest is the development of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the synergistic effects of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide in combination with other anticancer drugs. Furthermore, the potential use of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide in other therapeutic applications, such as anti-inflammatory and neuroprotective agents, should also be explored.
In conclusion, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is a promising chemical compound with potent anticancer activity and potential therapeutic properties. Although further studies are needed to fully understand its mechanism of action and optimal dosage, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide represents a valuable tool in the development of novel anticancer drugs and other therapeutic agents.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 3-chloroaniline and 4-methoxybenzaldehyde in the presence of a base catalyst, followed by the addition of acryloyl chloride. The reaction mixture is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide.

properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-8-5-12(6-9-15)7-10-16(19)18-14-4-2-3-13(17)11-14/h2-11H,1H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFSXPXYBOEDKA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

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